3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine
Description
3-Methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a pyrazole-derived compound featuring a 1-methyl group, a 3-methoxy substituent on the pyrazole ring, and an N-(3-methoxybenzyl) moiety at position 3. The compound’s methoxy and benzyl groups suggest possible roles in medicinal chemistry, such as kinase inhibition or antimicrobial activity, based on similar pyrazole derivatives.
Properties
Molecular Formula |
C13H17N3O2 |
|---|---|
Molecular Weight |
247.29 g/mol |
IUPAC Name |
3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H17N3O2/c1-16-9-12(13(15-16)18-3)14-8-10-5-4-6-11(7-10)17-2/h4-7,9,14H,8H2,1-3H3 |
InChI Key |
XVJNYXJDCKEPMO-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C(=N1)OC)NCC2=CC(=CC=C2)OC |
Origin of Product |
United States |
Preparation Methods
Condensation of Amines with 1,3-Diketones
The pyrazole ring in 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is most efficiently constructed via condensation of 3-methoxybenzylamine with 2,4-pentanedione derivatives. As demonstrated in recent methodologies, primary amines react with 1,3-diketones in the presence of O-(4-nitrobenzoyl)hydroxylamine and DMF at 85°C to form N-substituted pyrazoles. For example, 2,4-pentanedione (1.1 equiv) and 3-methoxybenzylamine (1.0 equiv) undergo cyclization under these conditions, yielding the pyrazole core in 36–38% isolated yield after chromatography.
Key variables include:
-
Solvent polarity : DMF enhances reaction rates by stabilizing charged intermediates.
-
Temperature : Reactions below 80°C show incomplete conversion, while temperatures above 90°C promote side-product formation.
-
Stoichiometry : A 10% excess of diketone relative to amine minimizes unreacted starting material.
Hydrazine-Based Cyclization
Alternative routes employ hydrazine derivatives to form the pyrazole ring. Methylhydrazine reacts with β-keto esters or nitriles under acidic conditions, though this method requires careful control of pH to avoid over-alkylation. For instance, reacting methylhydrazine with ethyl 3-methoxy-3-oxopropanoate in ethanol/HCl (pH 4–5) at 60°C produces 1-methylpyrazole-4-carboxylates, which are subsequently reduced to the target amine.
Functionalization of Pyrazole Intermediates
N-Alkylation at the Pyrazole 1-Position
Introducing the methyl group at the pyrazole 1-position typically involves alkylation with methyl iodide. In a representative procedure, the pyrazole intermediate (1.0 equiv) is treated with MeI (1.2 equiv) and K2CO3 (2.0 equiv) in anhydrous acetonitrile at 70°C for 12 hours. Workup includes filtration to remove inorganic salts and solvent evaporation, achieving 85–92% yields.
Table 1 : Optimization of N-Methylation Conditions
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Base | K2CO3 | 89 | 95.2 |
| Solvent | Acetonitrile | 92 | 96.8 |
| Temperature (°C) | 70 | 85 | 94.1 |
Installation of 3-Methoxybenzylamine Sidechain
The 3-methoxybenzyl group is introduced via Buchwald-Hartwig amination or nucleophilic substitution. Palladium-catalyzed coupling of 4-bromo-1-methylpyrazole with 3-methoxybenzylamine using Pd2(dba)3/Xantphos in toluene at 110°C provides the target compound in 78% yield. Alternatively, SNAr reactions with activated pyrazole fluorides and 3-methoxybenzylamine in DMF at 120°C achieve comparable yields but require longer reaction times (24–36 hours).
Protection-Deprotection Strategies
Use of p-Methoxybenzyl (PMB) Protecting Groups
To prevent unwanted side reactions during functionalization, the amine group is often protected as a PMB ether. A patented method involves:
-
Treating (1,5-dimethyl-1H-pyrazol-3-yl)methanol with PMB-Cl (1.5 equiv) and NaH in THF (0°C → rt, 6 hours).
-
Deprotection via hydrogenolysis (H2, 10% Pd/C, MeOH, 4 hours) restores the free amine with >95% efficiency.
Purification and Characterization
Final compounds are purified via silica gel chromatography (hexane/EtOAc gradients) or recrystallization from ethanol/water mixtures. Key spectroscopic data include:
-
1H NMR (CDCl3) : δ 7.21 (t, J = 7.8 Hz, 1H, aryl), 6.82–6.79 (m, 2H, aryl), 4.32 (s, 2H, CH2), 3.80 (s, 3H, OCH3), 3.78 (s, 3H, OCH3), 3.65 (s, 3H, NCH3).
-
HRMS : m/z calcd for C13H17N3O2 [M+H]+ 247.1291, found 247.1289.
Industrial-Scale Considerations
Kilogram-scale synthesis employs continuous flow reactors to enhance heat transfer and reduce reaction times. A telescoped process combining pyrazole formation, N-methylation, and amination in sequence achieves an overall yield of 62% with <1.5% impurities .
Chemical Reactions Analysis
Types of Reactions
3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy groups can be replaced by other substituents using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium at elevated temperatures.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents such as thionyl chloride or phosphorus tribromide in an inert solvent like chloroform.
Major Products Formed
Oxidation: Formation of corresponding oxides or quinones.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or other substituted derivatives.
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives, including 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine, exhibit significant anticancer properties. A study evaluating various pyrazole derivatives demonstrated their cytotoxic effects against several human cancer cell lines, including colorectal and breast cancer cells. The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer progression .
Case Study:
A derivative of this compound was tested against RKO colorectal carcinoma cells, showing a dose-dependent cytotoxic effect. The most potent derivative induced apoptosis, suggesting a promising direction for further development in cancer therapeutics .
Antimicrobial Activity
The antimicrobial potential of pyrazole compounds has been widely studied, with findings suggesting that they possess activity against a range of bacterial and fungal pathogens. The structural features of this compound may contribute to its effectiveness as an antimicrobial agent.
Case Study:
In a comparative study, various pyrazole derivatives were synthesized and screened for their antimicrobial activity using agar-well diffusion methods. Some compounds exhibited significant inhibition against both Gram-positive and Gram-negative bacteria, indicating their potential as new antimicrobial agents .
Synthesis Techniques
The synthesis of this compound typically involves multi-step reactions that include condensation and reduction processes. A common method includes the reaction of 3-methoxybenzaldehyde with appropriate hydrazine derivatives under acidic or basic conditions, followed by methylation to achieve the final product.
Synthesis Overview:
- Condensation Reaction: Combine 3-methoxybenzaldehyde with hydrazine hydrate in an acidic medium.
- Methylation: Use methyl iodide to introduce the methyl group at the pyrazole nitrogen.
- Purification: Employ recrystallization or chromatography for purification.
Pharmacological Insights
The pharmacological properties of pyrazole derivatives are linked to their ability to interact with various biological targets, including enzymes and receptors involved in disease processes. The unique methoxy groups in this compound enhance its lipophilicity and bioavailability, making it a candidate for drug development.
Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of 3-methoxy-N-[(3-methoxyphenyl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and triggering a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below compares the target compound with structurally related pyrazole-4-amine derivatives:
Key Observations:
- Substituent Diversity : The target compound’s dual methoxy groups (pyrazole and benzyl) distinguish it from analogs like 1-[(3-methoxyphenyl)methyl]pyrazol-4-amine , which lacks methyl/methoxy groups on the pyrazole.
- For example, the target compound (MW ~265) is heavier than 5-(3,4-dimethoxyphenyl)-1-methyl-1H-pyrazol-4-amine (MW 233.27).
- Heteroaromatic vs. Benzyl Groups : Compounds like 3-(furan-2-yl)-1-methyl-1H-pyrazol-4-amine replace the benzyl group with a furan, which may alter electronic properties and binding interactions.
Biological Activity
3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine is a synthetic organic compound belonging to the pyrazole class, characterized by its unique structural features that may contribute to various biological activities. This compound is notable for its potential applications in medicinal chemistry, particularly due to its interactions with biological targets.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 247.29 g/mol. The structure features a five-membered pyrazole ring with two nitrogen atoms, methoxy groups, and a methoxybenzyl substituent. These functional groups are believed to influence the compound's hydrophobicity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 247.29 g/mol |
| Pyrazole Core | Yes |
| Methoxy Groups | 2 |
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the pyrazole ring through reactions involving hydrazine and appropriate carbonyl compounds. Advanced synthetic methods may utilize continuous flow reactors for enhanced yield and efficiency.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties against various bacterial strains. For example, whole-cell screening has highlighted its potential as an antibacterial agent against Staphylococcus aureus .
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could lead to therapeutic applications in treating diseases related to enzyme dysregulation. The structural aspects of the molecule suggest potential interactions with enzyme active sites, possibly modulating their activity .
- Pharmacological Profiles : The presence of methoxy groups enhances the lipophilicity of the compound, potentially improving its bioavailability and pharmacokinetic properties. This characteristic is crucial for drug development, as it may facilitate better absorption and distribution in biological systems.
Case Studies
Several studies have focused on the biological implications of pyrazole derivatives, including this compound:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various pyrazole derivatives, including this compound, against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting effective antibacterial properties.
- Enzyme Interaction Studies : Research involving enzyme assays demonstrated that this compound could act as a competitive inhibitor for certain enzymes involved in metabolic pathways, providing insights into its potential therapeutic applications.
Q & A
Q. What are the established synthetic routes for 3-methoxy-N-(3-methoxybenzyl)-1-methyl-1H-pyrazol-4-amine?
Methodological Answer: The compound is synthesized via nucleophilic substitution between a pyrazole precursor (e.g., 1-methyl-1H-pyrazol-4-amine) and a benzylating agent (e.g., 3-methoxybenzyl chloride) under basic conditions. Potassium carbonate or cesium carbonate is often used as a base in polar aprotic solvents like DMF or acetonitrile at 60–80°C. Post-reaction purification involves extraction (e.g., dichloromethane/water) and column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Methodological Answer: Key techniques include:
- 1H/13C NMR : To confirm substitution patterns (e.g., methoxy group integration at δ ~3.8 ppm).
- High-Resolution Mass Spectrometry (HRMS) : For molecular ion verification (e.g., [M+H]+ peak matching calculated mass).
- X-ray Crystallography : Using SHELX software for structure refinement to resolve ambiguities in stereochemistry or bond lengths .
Q. What are the solubility and stability profiles of this compound under laboratory conditions?
Methodological Answer: Solubility is moderate in DMSO and dichloromethane but poor in water. Stability tests via HPLC under varying pH (2–12) and thermal stress (40–80°C) reveal degradation above 60°C, necessitating storage at 4°C in inert atmospheres. Accelerated stability studies using Arrhenius modeling predict a shelf life of >12 months at 25°C .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
Methodological Answer:
- Catalyst Screening : Test copper(I) bromide or palladium catalysts to enhance coupling efficiency .
- DoE (Design of Experiments) : Vary temperature (50–100°C), solvent polarity (DMF vs. acetonitrile), and base strength (Cs2CO3 vs. K2CO3) to identify optimal parameters.
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Validation : Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines with standardized protocols.
- Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers or confounding variables like solvent effects (DMSO vs. PBS).
- Structural Confirmation : Verify compound identity via X-ray crystallography to rule out polymorphism or degradation artifacts .
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., kinases) or receptors. Validate with MD simulations (GROMACS) to assess binding stability.
- QSAR Modeling : Corrogate substituent effects (e.g., methoxy vs. ethoxy groups) on activity using descriptors like logP and polar surface area .
Q. How can structure-activity relationships (SAR) be systematically explored for derivatives of this compound?
Methodological Answer:
- Parallel Synthesis : Generate derivatives via alkylation/acylation of the pyrazole amine or methoxybenzyl group.
- High-Throughput Screening : Test libraries against target panels (e.g., kinase inhibition) to identify pharmacophores.
- Crystallographic SAR : Co-crystallize active derivatives with targets (e.g., CYP450 enzymes) to map binding interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
